molecular formula C11H10N2OS B12110513 (4Z)-4-benzylidene-2-methylsulfanyl-1H-imidazol-5-one

(4Z)-4-benzylidene-2-methylsulfanyl-1H-imidazol-5-one

Cat. No.: B12110513
M. Wt: 218.28 g/mol
InChI Key: BSLGZEHHFRKLNR-CLFYSBASSA-N
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Description

(4Z)-4-Benzylidene-2-methylsulfanyl-1H-imidazol-5-one is an organic compound belonging to the imidazole family This compound is characterized by its unique structure, which includes a benzylidene group attached to the imidazole ring, and a methylsulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-benzylidene-2-methylsulfanyl-1H-imidazol-5-one typically involves the condensation of benzaldehyde with 2-methylsulfanyl-1H-imidazole-5-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, (4Z)-4-benzylidene-2-methylsulfanyl-1H-imidazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has shown potential as a bioactive molecule. It can interact with biological targets, making it a candidate for drug discovery and development. Studies have indicated its potential in inhibiting certain enzymes and receptors.

Medicine: In medicinal chemistry, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (4Z)-4-benzylidene-2-methylsulfanyl-1H-imidazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The benzylidene group can form π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions in enzyme active sites. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

  • (4Z)-4-Benzylidene-2-methylthio-1H-imidazol-5-one
  • (4Z)-4-Benzylidene-2-ethylsulfanyl-1H-imidazol-5-one
  • (4Z)-4-Benzylidene-2-methylsulfanyl-1H-imidazol-4-one

Comparison: Compared to its analogs, (4Z)-4-benzylidene-2-methylsulfanyl-1H-imidazol-5-one exhibits unique properties due to the specific positioning of the benzylidene and methylsulfanyl groups. These structural differences can influence its reactivity, biological activity, and potential applications. For instance, the presence of the methylsulfanyl group at the 2-position can enhance its ability to interact with certain biological targets, making it more effective in specific applications.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

(4Z)-4-benzylidene-2-methylsulfanyl-1H-imidazol-5-one

InChI

InChI=1S/C11H10N2OS/c1-15-11-12-9(10(14)13-11)7-8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14)/b9-7-

InChI Key

BSLGZEHHFRKLNR-CLFYSBASSA-N

Isomeric SMILES

CSC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1

Canonical SMILES

CSC1=NC(=CC2=CC=CC=C2)C(=O)N1

Origin of Product

United States

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